

A Comparative Guide to the Structural Relationship Between Sodium Sulfate and Potassium Sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Potassium sodium sulfate

Cat. No.: B096148

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and physicochemical properties of sodium sulfate (Na_2SO_4) and potassium sulfate (K_2SO_4). The information presented is supported by experimental data and methodologies to assist in understanding the key differences and similarities between these two inorganic salts.

Structural and Physicochemical Properties: A Comparative Overview

Sodium sulfate and potassium sulfate, while both alkali metal sulfates, exhibit notable differences in their crystal structures and physical properties. These differences are primarily attributed to the variance in the ionic radii of the sodium (Na^+) and potassium (K^+) cations.

Anhydrous sodium sulfate exists in several polymorphic forms, with the orthorhombic structure of thenardite (sodium sulfate V) being a common phase at room temperature.^[1] Potassium sulfate also crystallizes in an orthorhombic form ($\beta\text{-K}_2\text{SO}_4$) at ambient temperatures.^{[2][3]} At elevated temperatures, both sulfates can become isomorphous, allowing for the formation of solid solutions.^{[4][5]} One such naturally occurring solid solution is the mineral aphthitalite (also known as glaserite), a sodium potassium sulfate.^{[5][6]}

A key distinction between the two is their hydration behavior. Sodium sulfate has a strong tendency to form hydrates, with the decahydrate ($\text{Na}_2\text{SO}_4 \cdot 10\text{H}_2\text{O}$), also known as Glauber's salt, being a well-known form.^[6] In contrast, potassium sulfate does not form hydrates.^[2] This difference in hydration has significant implications for their handling, storage, and applications.

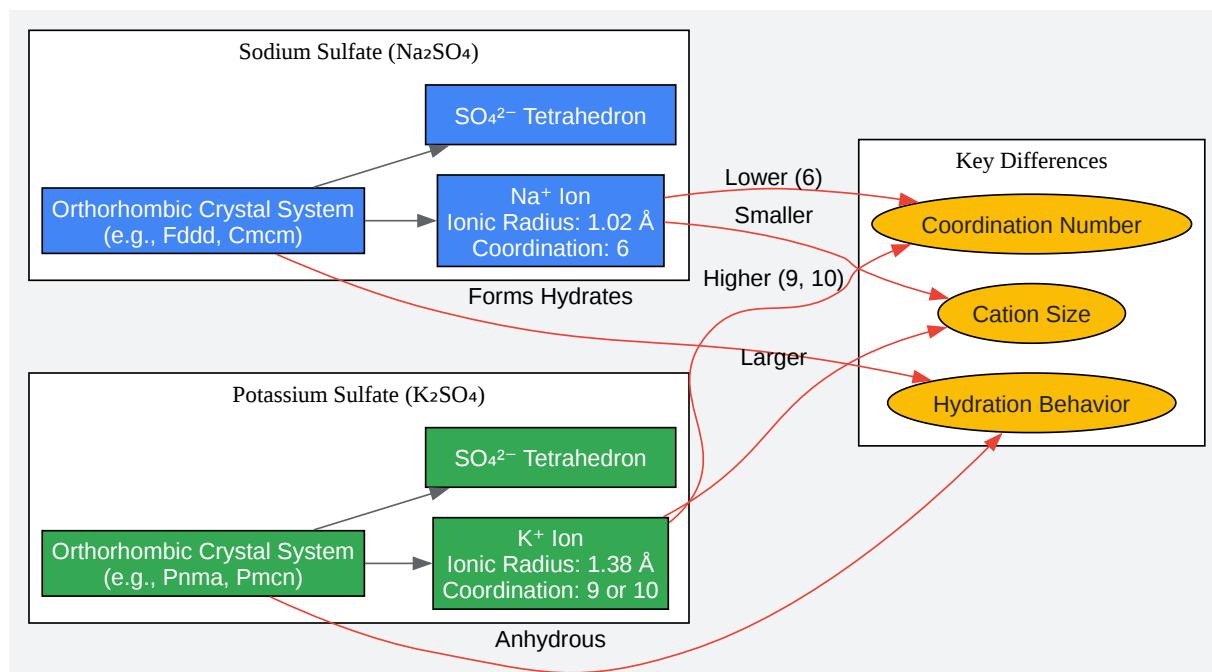
Quantitative Data Summary

The following table summarizes the key quantitative data for anhydrous sodium sulfate and potassium sulfate for easy comparison.

Property	Sodium Sulfate (Na_2SO_4)	Potassium Sulfate (K_2SO_4)
Molar Mass	142.04 g/mol ^[7]	174.26 g/mol ^[8]
Crystal System (at 25 °C)	Orthorhombic ^{[1][9]}	Orthorhombic ^{[2][3]}
Space Group (at 25 °C)	Fddd ^[1] or Cmcm ^[9]	Pnma ^[10] or Pmcn ^[3]
Melting Point	884 °C	1069 °C
Density	2.664 g/cm ³	2.66 g/cm ³
Solubility in Water (at 20 °C)	19.5 g/100 mL ^[7]	11.1 g/100 mL
Hydration	Forms hydrates (e.g., decahydrate) ^[6]	Does not form hydrates ^[2]
Cation Ionic Radius	1.02 Å	1.38 Å

Detailed Structural Analysis

Crystal Structure of Sodium Sulfate (Anhydrous)

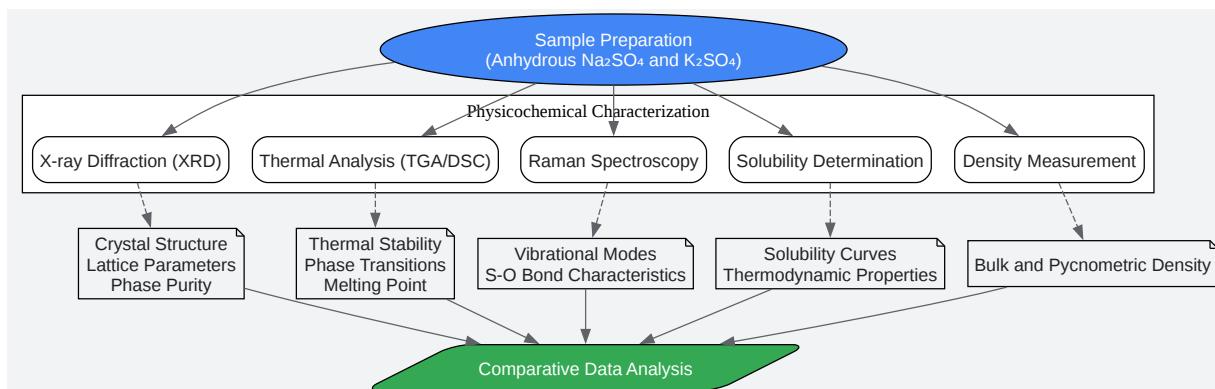

Anhydrous sodium sulfate, in its thenardite form, possesses an orthorhombic crystal structure.^[1] The sulfate ion (SO_4^{2-}) maintains a tetrahedral geometry. The sodium ions are coordinated to oxygen atoms from the sulfate groups. In the Fddd space group, each Na^+ ion is bonded to six equivalent oxygen atoms, forming distorted pentagonal pyramids.^[1] These pyramids share corners and edges with neighboring pyramids and tetrahedra. The Na-O bond distances typically range from 2.31 to 2.49 Å.^[1] In the Cmcm space group, there are two inequivalent

Na^+ sites, both with a coordination number of 6.[9] The Na-O bond distances in this form range from 2.30 to 2.78 Å.[9]

Crystal Structure of Potassium Sulfate (Anhydrous)

Potassium sulfate at room temperature adopts an orthorhombic crystal structure ($\beta\text{-K}_2\text{SO}_4$).[2] [3] Above 583 °C, it transitions to the $\alpha\text{-K}_2\text{SO}_4$ form.[2] In the β -form, the sulfate ion also exhibits a tetrahedral geometry.[2] There are two distinct potassium ion sites. One K^+ site has a 9-coordinate geometry with K-O bond distances ranging from 2.71 to 3.12 Å.[10] The other K^+ site is in a 10-coordinate geometry with K-O bond distances between 2.70 and 3.10 Å.[10] The larger ionic radius of potassium compared to sodium allows for these higher coordination numbers.

Structural Relationship Visualization



[Click to download full resolution via product page](#)**Figure 1.** Structural comparison of sodium and potassium sulfate.

Experimental Protocols for Comparative Analysis

A comprehensive comparison of sodium and potassium sulfate can be achieved through a series of standard analytical techniques.

Experimental Workflow Visualization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sites.allegheny.edu [sites.allegheny.edu]
- 2. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ondavia.com [ondavia.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. wjec.co.uk [wjec.co.uk]
- 6. [The Quantitative Analysis of Raman Spectroscopy to Sulfate Ion in Aqueous Solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fountainheadpress.com [fountainheadpress.com]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. scribd.com [scribd.com]
- 10. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- To cite this document: BenchChem. [A Comparative Guide to the Structural Relationship Between Sodium Sulfate and Potassium Sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096148#structural-relationship-between-sodium-sulfate-and-potassium-sulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com